molecular formula C9H8N4S2 B3141208 6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-33-0

6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3141208
CAS No.: 478080-33-0
M. Wt: 236.3 g/mol
InChI Key: UXAGUPYVOACRCA-UHFFFAOYSA-N
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Description

6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a useful research compound. Its molecular formula is C9H8N4S2 and its molecular weight is 236.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular redox states. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding often involves interactions with key amino acid residues, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or high temperatures can lead to its degradation, resulting in a loss of activity . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase . The metabolites of this compound can then be excreted via the kidneys. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus . This localization is often mediated by specific binding proteins and transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been found to localize primarily in the mitochondria and nucleus . In the mitochondria, it can influence mitochondrial function and energy production . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . The localization of this compound is often directed by specific targeting signals and post-translational modifications.

Properties

IUPAC Name

6-methyl-5-(2-methyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c1-5-8(7-3-14-6(2)12-7)15-9-10-4-11-13(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAGUPYVOACRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
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6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 3
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 4
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6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 5
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 6
Reactant of Route 6
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.